Part 1: The Foundational Building Block: 3-Fluoroazetidine Hydrochloride
Part 1: The Foundational Building Block: 3-Fluoroazetidine Hydrochloride
An In-depth Technical Guide to 3-Fluoroazetidine Hydrochloride and the Conceptualization of 3-Ethynyl-3-fluoroazetidine Hydrochloride
This guide provides a detailed exploration of 3-Fluoroazetidine Hydrochloride, a significant building block in contemporary medicinal chemistry. While the specifically requested "3-Ethynyl-3-fluoroazetidine hydrochloride" is not described in current chemical literature, this document will leverage the known chemistry of the parent fluoroazetidine to propose a scientifically grounded, conceptual synthetic pathway to this novel compound. This approach is designed for researchers, scientists, and drug development professionals seeking to innovate at the forefront of small molecule design.
The azetidine motif is of high value in drug discovery, offering a unique three-dimensional scaffold that can improve physicochemical properties and provide novel intellectual property.[1] The introduction of a fluorine atom at the 3-position further modulates the molecule's basicity and lipophilicity, making 3-fluoroazetidine a desirable component in the design of bioactive agents.
Core Identification and Physicochemical Profile
3-Fluoroazetidine hydrochloride is a well-documented and commercially available compound that serves as a crucial starting material for more complex molecular architectures.
The structure of 3-Fluoroazetidine hydrochloride is presented below:
Caption: Structure of 3-Fluoroazetidine Hydrochloride.
A summary of its typical physicochemical properties is provided in the table below:
| Property | Value |
| Appearance | White to yellow powder or crystals |
| Purity | ≥95% |
| Storage | Store in a freezer under -20°C in a dry, well-ventilated area under an inert atmosphere. |
| Solubility | Soluble in water and polar organic solvents. |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
Synthesis and Manufacturing
The synthesis of 3-fluoroazetidines has been approached through various methodologies. A common and effective route involves the cyclization of functionalized propylamines.[4] One reported synthesis starts from N-(alkylidene)-2-propenylamines, which undergo regiospecific bromofluorination to yield N-(alkylidene)-3-bromo-2-fluoropropylamines. These intermediates are then cyclized to form the desired 3-fluoroazetidine ring.[4]
A patented, high-yield industrial synthesis is outlined below:
Caption: Generalized synthetic workflow for 3-fluoroazetidine derivatives.[5]
Exemplary Protocol (Conceptual, based on[5]):
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Cyanosilylation: The starting material is reacted with trimethylsilyl cyanide to yield a protected aminonitrile (Compound II).
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Esterification: The nitrile is converted to an ester (Compound III) through reaction with an alcohol in the presence of an acid catalyst.
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Nitrogen Protection: The secondary amine of the azetidine precursor is protected, for instance, with a benzyl chloroformate, to give the N-protected intermediate (Compound IV). This step is crucial to prevent side reactions in the subsequent fluorination step.
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Fluorination: The protected intermediate is subjected to fluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position, yielding the protected 3-fluoroazetidine derivative (Compound VI).
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Deprotection and Salt Formation: The protecting group is removed, typically via hydrogenation if it is a benzyl group, and the resulting free base is treated with hydrochloric acid to afford the final product, 3-Fluoroazetidine hydrochloride.
Applications in Drug Discovery
3-Fluoroazetidine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its incorporation can lead to improved metabolic stability and binding affinity. A notable application is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[6] The fluorinated azetidine moiety can be found in the structure of potent and selective inhibitors, where it often serves as a proline mimic.
Part 2: Conceptual Pathway to 3-Ethynyl-3-fluoroazetidine hydrochloride
As of the date of this guide, 3-Ethynyl-3-fluoroazetidine hydrochloride is a novel chemical entity. The following section outlines a plausible synthetic strategy for its preparation, grounded in established organic chemistry principles. This conceptual framework is intended to serve as a starting point for experimental investigation.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule would involve the disconnection of the ethynyl group, suggesting a nucleophilic addition to a suitable electrophile at the 3-position of the azetidine ring. A key intermediate in this strategy would be an N-protected 3-fluoroazetidin-3-one.
Caption: Retrosynthetic pathway for 3-Ethynyl-3-fluoroazetidine HCl.
Proposed Synthetic Protocol
The successful execution of this synthesis would hinge on the careful selection of protecting groups and reaction conditions to manage the reactivity of the strained four-membered ring.
Step 1: Synthesis of N-Boc-3-hydroxyazetidine This well-known starting material can be synthesized from epichlorohydrin and a protected amine, followed by cyclization.
Step 2: Oxidation to N-Boc-azetidin-3-one The secondary alcohol can be oxidized to the corresponding ketone using standard oxidation protocols, such as Swern oxidation or Dess-Martin periodinane, to yield N-Boc-azetidin-3-one.
Step 3: α-Fluorination of the Ketone The introduction of the fluorine atom adjacent to the carbonyl can be achieved using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a suitable base like lithium hexamethyldisilazide (LHMDS). This would provide the key intermediate, N-Boc-3-fluoroazetidin-3-one.
Step 4: Nucleophilic Ethynylation The ketone is then reacted with a nucleophilic ethynylating reagent. A common choice would be the in-situ generated lithium salt of trimethylsilylacetylene, which is added to the carbonyl group. This would be followed by the removal of the silyl group with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield N-Boc-3-ethynyl-3-hydroxy-3-fluoroazetidine. The use of a silyl-protected acetylene is strategic to avoid side reactions.
Step 5: Deoxygenation of the Tertiary Alcohol This is the most challenging step in the proposed synthesis. The removal of the tertiary hydroxyl group can be attempted via a Barton-McCombie deoxygenation. This involves the formation of a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction with a tin hydride or a more environmentally benign silane-based reducing agent.
Step 6: Deprotection and Salt Formation Finally, the Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or by bubbling HCl gas through a solution of the protected product in a suitable solvent like dioxane or diethyl ether. This will concurrently form the desired hydrochloride salt.
Caption: A conceptual synthetic workflow for 3-Ethynyl-3-fluoroazetidine HCl.
Anticipated Challenges and Scientific Causality
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Ring Strain: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, especially under harsh conditions.[7] The choice of mild reagents and reaction conditions at each step is paramount to maintaining the integrity of the four-membered ring.
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Stability of Intermediates: The α-fluoroketone intermediate may be sensitive to basic conditions, potentially leading to decomposition pathways like the Favorskii rearrangement. Careful control of stoichiometry and temperature during its formation and subsequent reaction is critical.
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Stereochemistry: The introduction of the ethynyl group creates a quaternary stereocenter. The proposed synthesis would result in a racemic mixture. Enantioselective synthesis would require a more sophisticated approach, possibly involving a chiral fluorinating agent or resolution of a later-stage intermediate.
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Deoxygenation: The deoxygenation of a tertiary alcohol, particularly one adjacent to an electron-withdrawing fluorine atom, can be challenging. The success of the Barton-McCombie reaction would depend on the stability of the radical intermediates. Alternative deoxygenation strategies might need to be explored.
Conclusion
3-Fluoroazetidine hydrochloride is a versatile and valuable building block in medicinal chemistry, offering a gateway to a wide range of novel chemical entities. While 3-Ethynyl-3-fluoroazetidine hydrochloride remains a conceptual target, the synthetic pathway proposed herein provides a robust and scientifically sound roadmap for its potential creation. The successful synthesis of this novel compound would provide the drug discovery community with a unique scaffold, combining the desirable properties of the fluoroazetidine ring with the synthetic versatility of a terminal alkyne, a functional group amenable to a plethora of "click" chemistry and other coupling reactions. The exploration of such novel chemical space is essential for the continued advancement of therapeutic discovery.
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